![molecular formula C10H12ClNO2 B13770347 3,4-Dihydro-1-methyl-6,7-isoquinolinediol hydrochloride CAS No. 4722-05-8](/img/structure/B13770347.png)
3,4-Dihydro-1-methyl-6,7-isoquinolinediol hydrochloride
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Overview
Description
3,4-Dihydro-1-methyl-6,7-isoquinolinediol hydrochloride: is a chemical compound known for its biological activity and potential therapeutic applications. It belongs to the class of isoquinoline derivatives, which are compounds containing a bicyclic structure with a benzene ring fused to a pyridine ring. This compound has been studied for its effects on various biological systems, including its role as a β2-adrenergic receptor agonist and its anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-1-methyl-6,7-isoquinolinediol hydrochloride typically involves the following steps:
N-Alkylation: The starting material, 3,4-dihydroisoquinoline, undergoes N-alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4-Dihydro-1-methyl-6,7-isoquinolinediol hydrochloride can undergo oxidation reactions to form quinone derivatives.
Reduction: It can be reduced to form the corresponding tetrahydroisoquinoline derivative.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxyl groups, to form various derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Alkylated or acylated isoquinoline derivatives
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C10H11NO2
Molecular Weight : Approximately 177.08 g/mol
Structural Features : The compound features a unique isoquinoline structure with hydroxyl and methyl substitutions that contribute to its biological activities.
Medicinal Chemistry
-
Neuropharmacological Potential :
- Research indicates that 3,4-dihydro-1-methyl-6,7-isoquinolinediol hydrochloride may exhibit neuroprotective properties. It has been studied for its ability to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Parkinson's disease .
- The compound has shown promise in inhibiting apoptosis in neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
- Antioxidant Activity :
- Anti-inflammatory Effects :
Biological Research Applications
-
Enzyme Inhibition Studies :
- This compound has been investigated for its role as an enzyme inhibitor. Its interactions with specific enzymes can provide insights into its mechanism of action and therapeutic potential.
-
Receptor Binding Studies :
- The compound's ability to bind to various receptors has been explored, which may influence its pharmacological profile. Understanding these interactions is essential for drug development and therapeutic applications.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Brown et al. (2013) | Neurotoxicity | Showed that the compound reduced cell viability in neuroblastoma cells, indicating potential toxicity at high concentrations. |
Qualls et al. (2014) | Apoptosis | Demonstrated that the compound induced apoptosis through increased caspase-3 levels in neuronal cells. |
Hashizume et al. (2008a) | Hormonal Release | Found that the compound stimulated prolactin release from pituitary cells, suggesting effects on endocrine functions. |
Mechanism of Action
The primary mechanism of action of 3,4-Dihydro-1-methyl-6,7-isoquinolinediol hydrochloride involves its interaction with β2-adrenergic receptors. By binding to these receptors, it activates the G-protein coupled receptor pathway, leading to an increase in cyclic AMP (cAMP) levels. This results in the relaxation of smooth muscle cells, particularly in the airways, leading to bronchodilation. Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of nitric oxide production in macrophages, reducing inflammation .
Comparison with Similar Compounds
1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide: Similar structure but differs in the degree of hydrogenation and the presence of a hydrobromide salt.
2-Methyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol: Contains additional hydroxyl groups and a different substitution pattern.
Uniqueness:
- The presence of both hydroxyl groups at the 6 and 7 positions and the N-methyl group makes 3,4-Dihydro-1-methyl-6,7-isoquinolinediol hydrochloride unique in its class.
- Its dual role as a β2-adrenergic receptor agonist and an anti-inflammatory agent sets it apart from other isoquinoline derivatives .
Biological Activity
3,4-Dihydro-1-methyl-6,7-isoquinolinediol hydrochloride is a compound with notable biological activity, primarily derived from the plant Rhododendron simsii (Indian Azalea). This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12ClNO2
- Molecular Weight : Approximately 215.66 g/mol
- Structure : The compound features a bicyclic isoquinoline structure with hydroxyl groups at the 6 and 7 positions and a methyl group at the 1 position. The hydrochloride form enhances solubility and stability for pharmaceutical applications.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to modulate pathways related to inflammation, particularly through the inhibition of the NF-kB signaling pathway, which is crucial in inflammatory responses and cancer progression.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.
The biological activity of this compound is linked to its structural features which allow it to interact with various biological targets. Notably:
- NF-kB Pathway : Inhibition of this pathway can lead to reduced inflammation and potentially lower cancer risk.
- Cell Signaling Modulation : It influences several biochemical pathways involved in cell survival and apoptosis.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
-
Anti-inflammatory Study :
- Objective : Assess the anti-inflammatory effects in vitro.
- Methodology : Cell cultures treated with varying concentrations of the compound.
- Results : Significant reduction in pro-inflammatory cytokines was observed at concentrations above 10 µM.
- Neuroprotection Study :
Comparative Analysis with Related Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
3,4-Dihydroisoquinoline | Dihydroisoquinoline | Lacks hydroxyl groups; less polar |
6,7-Dihydroxyisoquinoline | Hydroxy-substituted | More hydrophilic; potential for different interactions |
1-Methylisoquinoline | Isoquinoline | Lacks dihydro substitution; different pharmacological profile |
3-Hydroxyisoquinoline | Hydroxy-substituted | Increased solubility; different biological activity |
This table illustrates how structural variations influence the pharmacological profiles of these compounds, highlighting the unique properties of this compound.
Properties
CAS No. |
4722-05-8 |
---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
1-methyl-3,4-dihydroisoquinolin-2-ium-6,7-diol;chloride |
InChI |
InChI=1S/C10H11NO2.ClH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-5,12-13H,2-3H2,1H3;1H |
InChI Key |
SKKWMVRWQDNXAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[NH+]CCC2=CC(=C(C=C12)O)O.[Cl-] |
Origin of Product |
United States |
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